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Compound of Interest

Compound Name: Metahexamide
CAS No.: 565-33-3
Cat. No.: B1676324
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis
of Metahexamide, a first-generation sulfonylurea compound. The protocols outlined are
intended for research and development purposes and are based on established chemical
principles for the synthesis of sulfonylureas.

Chemical Properties and Data

Metahexamide is an anti-diabetic drug with the IUPAC name 3-Amino-N-
(cyclohexylcarbamoyl)-4-methylbenzene-1-sulfonamide.[1] Its chemical and physical properties
are summarized in the table below.
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Property Value Reference
Chemical Formula C14H21N303S [1]

Molar Mass 311.4 g/mol [1]

CAS Number 565-33-3 [2]
Appearance Solid (predicted)

Melting Point Not available

Boiling Point Not available

Solubility Not available

Synthesis Overview

The synthesis of Metahexamide can be achieved through a three-step process commencing
with the commercially available starting material, p-toluenesulfonamide. The overall synthetic
pathway involves:

 Nitration of p-toluenesulfonamide to introduce a nitro group at the 3-position of the aromatic
ring.

e Reduction of the nitro group to an amino group to form the key intermediate, 3-amino-4-
methylbenzenesulfonamide.

o Urea formation by reacting the amino-sulfonamide intermediate with cyclohexyl isocyanate.

Click to download full resolution via product page

A simplified workflow for the synthesis of Metahexamide.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-3-nitrobenzenesulfonamide (Nitration)
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This procedure describes the nitration of p-toluenesulfonamide to introduce a nitro group ortho
to the methyl group.

Materials:

p-Toluenesulfonamide

Concentrated Sulfuric Acid (H2SO0a)

Concentrated Nitric Acid (HNOs)

e Ice

Deionized water
Procedure:

 In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath,
carefully add concentrated sulfuric acid.

o Slowly and portion-wise, add p-toluenesulfonamide to the sulfuric acid with continuous
stirring, ensuring the temperature is maintained below 10 °C.

e Once the p-toluenesulfonamide is completely dissolved, prepare a nitrating mixture by slowly
adding concentrated nitric acid to a separate flask containing concentrated sulfuric acid, also
cooled in an ice bath.

o Add the nitrating mixture dropwise to the solution of p-toluenesulfonamide, maintaining the
reaction temperature between 0 and 10 °C.

» After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3
hours.

o Carefully pour the reaction mixture onto crushed ice with stirring.
e The solid precipitate of 4-methyl-3-nitrobenzenesulfonamide is collected by vacuum filtration.

e Wash the solid with cold deionized water until the washings are neutral to litmus paper.
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» Dry the product in a desiccator or a vacuum oven at a low temperature.

Quantitative Data (Step 1):

Reactant/Prod Molar Mass ( Amount .
Mass (g) Yield (%)
uct g/mol ) (moles)
p_
Toluenesulfonam  171.22 1.0 171.22 -
ide
Nitric Acid 63.01 11 69.31 -
Sulfuric Acid 98.08 (catalyst/solvent) - -
4-Methyl-3- ,
) ) (typical ~80-
nitrobenzenesulf  216.21 (theoretical) 216.21
_ 90%)
onamide

Step 2: Synthesis of 3-Amino-4-methylbenzenesulfonamide (Reduction)

This protocol details the reduction of the nitro group of 4-methyl-3-nitrobenzenesulfonamide to
an amino group using iron in an acidic medium.

Materials:

4-Methyl-3-nitrobenzenesulfonamide

Iron powder (Fe)

Concentrated Hydrochloric Acid (HCI)

Ethanol

Water

Sodium carbonate (Na2COs) or Sodium hydroxide (NaOH) solution

Procedure:
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 In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, create a
suspension of 4-methyl-3-nitrobenzenesulfonamide in a mixture of ethanol and water.

e Add iron powder to the suspension.
e Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

o Continue refluxing with vigorous stirring for 4-6 hours. The progress of the reaction can be
monitored by Thin Layer Chromatography (TLC).

» After the reaction is complete, allow the mixture to cool slightly and filter it hot through a pad
of celite to remove the iron and iron salts.

o Wash the filter cake with hot ethanol.

o Combine the filtrates and neutralize with a solution of sodium carbonate or sodium hydroxide
until a pH of 7-8 is reached.

e The product, 3-amino-4-methylbenzenesulfonamide, may precipitate upon cooling and
neutralization. If not, the solvent can be partially removed under reduced pressure to induce
crystallization.

o Collect the solid product by vacuum filtration, wash with cold water, and dry.

Quantitative Data (Step 2):
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Reactant/Prod  Molar Mass ( Amount .
Mass (g) Yield (%)
uct g/lmol) (moles)
4-Methyl-3-
nitrobenzenesulf  216.21 1.0 216.21 -
onamide
Iron Powder 55.85 ~3.0 ~167.55 -
Hydrochloric Acid  36.46 (catalytic) - -
3-Amino-4- )
. (typical ~70-
methylbenzenes 186.23 (theoretical) 186.23 85%)
0
ulfonamide

Step 3: Synthesis of Metahexamide (Urea Formation)

This final step involves the reaction of 3-amino-4-methylbenzenesulfonamide with cyclohexyl
isocyanate to form the sulfonylurea linkage.

Materials:

3-Amino-4-methylbenzenesulfonamide

Cyclohexyl isocyanate

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

Inert atmosphere (Nitrogen or Argon)

Procedure:

 In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 3-amino-
4-methylbenzenesulfonamide in an anhydrous solvent.

» With stirring, add cyclohexyl isocyanate dropwise to the solution at room temperature. The
reaction is often exothermic, and cooling in an ice bath may be necessary to maintain the
temperature below 30 °C.
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» After the addition is complete, allow the reaction mixture to stir at room temperature for 12-
24 hours, or until TLC analysis indicates the complete consumption of the starting materials.

« If the product precipitates from the reaction mixture, it can be collected by vacuum filtration.
e If the product remains in solution, the solvent is removed under reduced pressure.

e The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water or ethyl acetate/hexanes) to yield pure Metahexamide.

Quantitative Data (Step 3):

Reactant/Prod  Molar Mass ( Amount .
Mass (g) Yield (%)
uct g/mol ) (moles)
3-Amino-4-
methylbenzenes 186.23 1.0 186.23 -
ulfonamide
Cyclohexyl
) 125.17 1.0-11 125.17-137.69 -
isocyanate
Metahexamide 311.40 (theoretical) 311.40 (typical >80%)

Mechanism of Action: Sulfonylurea Signaling
Pathway

Metahexamide, like other sulfonylureas, lowers blood glucose levels by stimulating insulin
secretion from pancreatic (-cells. The primary mechanism involves the inhibition of ATP-
sensitive potassium (KATP) channels in the (3-cell membrane.

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1676324/docs?utm_src=pdf-body#synthesis-of-metahexamide-application-notes-and-protocols-for-research-professionals
https://www.benchchem.com/product/b1676324/docs?utm_src=pdf-body#synthesis-of-metahexamide-application-notes-and-protocols-for-research-professionals
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676324?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Metahexamide

[Sulfonylurea Receptor 1 (SURl))

Inhibits

[ATP-sensitive K+ Channel (KATP))

Membrane Depolarization

Ca2+ Influx

riggers fusion of

Insulin Vesicles

Insulin Secretion

Click to download full resolution via product page

Mechanism of action of Metahexamide in pancreatic [3-cells.
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Pathway Description:

» Binding to SUR1: Metahexamide binds to the sulfonylurea receptor 1 (SUR1), which is a
regulatory subunit of the KATP channel.

o KATP Channel Inhibition: This binding event closes the KATP channel, which is normally
open in the resting state, allowing potassium ions (K+) to flow out of the cell.

e Membrane Depolarization: The closure of the KATP channel prevents K+ efflux, leading to a
buildup of positive charge inside the cell and causing depolarization of the cell membrane.

e Calcium Channel Opening: The change in membrane potential activates voltage-gated
calcium channels.

e Calcium Influx: Opening of these channels allows for an influx of extracellular calcium ions
(Caz*) into the B-cell.

 Insulin Secretion: The resulting increase in intracellular Ca2* concentration triggers the
fusion of insulin-containing vesicles with the cell membrane and the subsequent exocytosis
(secretion) of insulin into the bloodstream.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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